6-Bromo-3-chloro-1H-indazole

Descripción general

Descripción

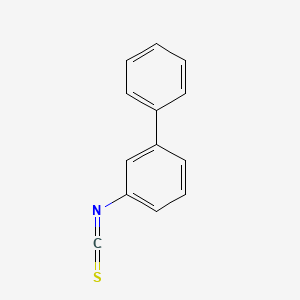

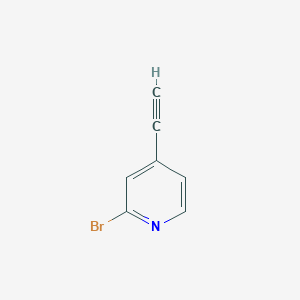

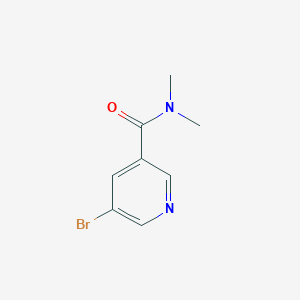

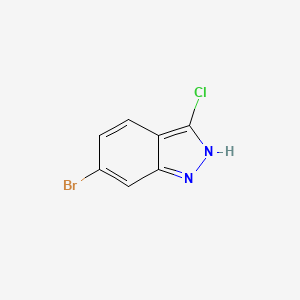

6-Bromo-3-chloro-1H-indazole is a heterocyclic organic compound with the chemical formula C7H4BrClN2. It is characterized by its bromine and chlorine substituents on the indazole ring. The molecular weight of this compound is approximately 231.48 g/mol .

Synthesis Analysis

The synthesis of 6-Bromo-3-chloro-1H-indazole involves several steps. Starting from 1-bromo-2-chloro-4-methylbenzene, nitration yields 1-bromo-2-chloro-4-nitromethylbenzene. Reduction of the nitro group produces 5-bromo-4-chloro-2-methylaniline, which is then cyclized to form 6-Bromo-3-chloro-1H-indazole .

Molecular Structure Analysis

The molecular structure of 6-Bromo-3-chloro-1H-indazole consists of an indazole ring with bromine and chlorine atoms attached at specific positions. The compound’s IUPAC name is 6-bromo-3-chloro-1H-indazole. The InChI code is 1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H, (H,10,11) .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Indazoles

Specific Scientific Field

This falls under the field of Organic Chemistry , specifically heterocyclic compound synthesis .

Summary of the Application

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .

Methods of Application

The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent .

Results or Outcomes

The review article gives a brief outline of optimized synthetic schemes with relevant examples .

Anticancer, Antiangiogenic, and Antioxidant Agents

Specific Scientific Field

This falls under the field of Medicinal Chemistry .

Summary of the Application

A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

Methods of Application

The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .

Results or Outcomes

Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . Some compounds were found to have significant OH radical scavenging activities, DPPH radical scavenging activity, and SOR scavenging activity when compared with the reference compound ascorbic acid .

Selective Inhibitors of Phosphoinositide 3-Kinase δ

Specific Scientific Field

This falls under the field of Pharmacology .

Summary of the Application

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Methods of Application

The methods of application involve the synthesis of indazoles via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

Organic Synthesis Intermediate

Specific Scientific Field

This falls under the field of Organic Chemistry .

Summary of the Application

6-Bromo-5-chloro-1H-indazole is a fine chemical raw material and can be used as an organic synthesis intermediate .

Methods of Application

The synthesis of 6-Bromo-5-chloro-1H-indazole involves the nitration of 1-bromo-2-chloro-4-methylbenzene to produce 1-bromo-2-chloro-4-methylbenzene, followed by reduction of the nitro group to obtain 5-bromo-4-chloro-2-methylbenzeneamine, and finally cyclization to obtain 6-Bromo-5-chloro-1H-indazole .

Results or Outcomes

The synthesis of 6-Bromo-5-chloro-1H-indazole provides a useful intermediate for further organic synthesis .

Nitrogen-Containing Aromatic Heterocycles

Summary of the Application

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

Results or Outcomes

Antitumor Agents

Summary of the Application

Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .

Safety And Hazards

Propiedades

IUPAC Name |

6-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBXLSQSRZCYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646556 | |

| Record name | 6-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-1H-indazole | |

CAS RN |

885271-78-3 | |

| Record name | 6-Bromo-3-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.